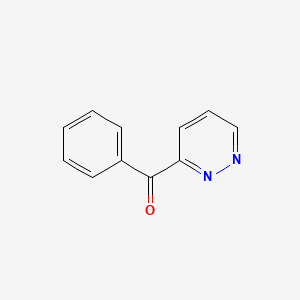
Phényl-pyridazin-3-yl-méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-pyridazin-3-yl-methanone is a chemical compound with the molecular formula C11H8N2O . It has a molecular weight of 184.2 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for Phenyl-pyridazin-3-yl-methanone is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
Phenyl-pyridazin-3-yl-methanone is a light yellow solid . It has a molecular weight of 184.2 . The InChI code for this compound is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H .Applications De Recherche Scientifique
Recherche pharmacologique
Le Phényl-pyridazin-3-yl-méthanone est un composé qui a été étudié pour ses applications pharmacologiques potentielles. Il fait partie des dérivés de pyridazinone, qui sont connus pour une large gamme d’activités biologiques. Ce composé, en particulier, a été associé à des activités antimicrobiennes, antidépressives et antihypertensives . Sa structure permet la création de composés hautement fonctionnalisés qui peuvent être adaptés à des utilisations thérapeutiques spécifiques.
Activité anticancéreuse
L’échafaudage de pyridazinone, auquel appartient le this compound, a été étudié pour ses propriétés anticancéreuses. Des recherches indiquent que certains dérivés peuvent être conçus pour cibler des cellules cancéreuses spécifiques, ce qui pourrait conduire à de nouveaux traitements plus efficaces et ayant moins d’effets secondaires .
Agents antiplaquettaires
Les composés contenant le cycle pyridazinone, tels que le this compound, se sont révélés prometteurs en tant qu’agents antiplaquettaires. Ceci est particulièrement important dans le développement de traitements pour les maladies cardiovasculaires, où la prévention des caillots sanguins est cruciale .
Applications anti-inflammatoires et analgésiques
Les propriétés anti-inflammatoires et analgésiques des dérivés du this compound en font des candidats pour le développement de nouveaux médicaments contre la douleur. Leur mécanisme d’action implique souvent la modulation des voies inflammatoires, offrant un soulagement des symptômes sans les effets secondaires associés aux médicaments traditionnels .
Recherche agrochimique
Au-delà des applications médicales, les dérivés du this compound sont également explorés pour leur utilisation en agriculture. Ils peuvent servir de base au développement de nouveaux herbicides et pesticides, offrant des moyens potentiellement plus sûrs et plus efficaces de protéger les cultures contre les ravageurs et les maladies .
Science des matériaux
En science des matériaux, les propriétés uniques du this compound peuvent être utilisées pour créer de nouveaux matériaux ayant des caractéristiques spécifiques. Ces matériaux pourraient trouver des applications dans diverses industries, notamment l’électronique, les revêtements et la nanotechnologie .
Orientations Futures
The future directions for research on Phenyl-pyridazin-3-yl-methanone could involve exploring its potential pharmacological activities, given that pyridazin-3-yl-methanone derivatives are known to exhibit diverse pharmacological activities . Further studies could also focus on developing more efficient synthesis methods for this compound .
Mécanisme D'action
Target of Action
Phenyl-pyridazin-3-yl-methanone is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities .
Mode of Action
For instance, some pyridazinone derivatives act as inhibitors of the COX enzymes, blocking the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .
Biochemical Pathways
Given the known activities of pyridazinone derivatives, it can be inferred that the compound may influence pathways related to inflammation and pain perception, among others .
Result of Action
Given the known activities of pyridazinone derivatives, it can be inferred that the compound may exert anti-inflammatory and analgesic effects, among others .
Analyse Biochimique
Biochemical Properties
Phenyl-pyridazin-3-yl-methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity .
Cellular Effects
Phenyl-pyridazin-3-yl-methanone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of specific genes .
Molecular Mechanism
The molecular mechanism of action of Phenyl-pyridazin-3-yl-methanone involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl-pyridazin-3-yl-methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Phenyl-pyridazin-3-yl-methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of the compound can cause adverse effects, such as organ damage and altered physiological functions .
Metabolic Pathways
Phenyl-pyridazin-3-yl-methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Phenyl-pyridazin-3-yl-methanone within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Its localization and accumulation within cells can influence its efficacy and toxicity. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
Phenyl-pyridazin-3-yl-methanone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
phenyl(pyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSVBMVZLRATD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451669 |
Source


|
| Record name | Phenyl-pyridazin-3-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60906-52-7 |
Source


|
| Record name | Phenyl-pyridazin-3-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
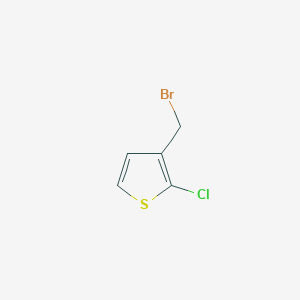

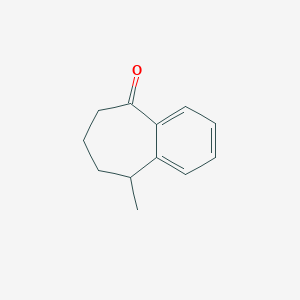
![Pyridine, 2-[(trifluoromethyl)thio]-](/img/structure/B1366735.png)

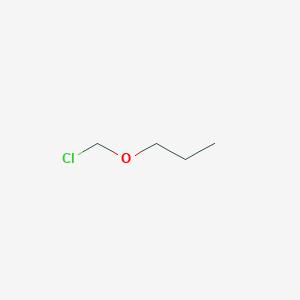

![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
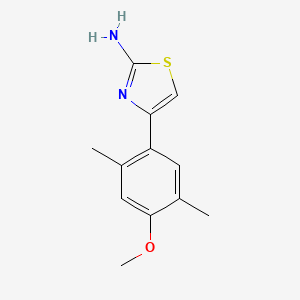
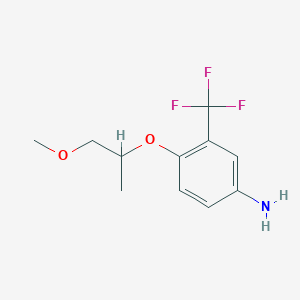
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)
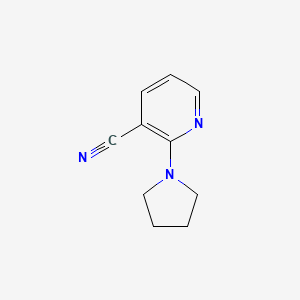

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
